molecular formula C9H8N2O B8697372 5-Allyl-2,1,3-benzoxadiazole

5-Allyl-2,1,3-benzoxadiazole

Cat. No.: B8697372
M. Wt: 160.17 g/mol
InChI Key: LZCNFBITEYOXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Allyl-2,1,3-benzoxadiazole is a specialized organic compound that serves as a valuable building block in advanced materials research. It features a benzoxadiazole acceptor unit, a flat bicyclic conjugated structure known for its strong fluorescence and high electron affinity . This core structure is frequently incorporated into donor-acceptor (D-A) molecular systems to create materials with unique optoelectronic properties . The allyl substituent attached to the heterocycle provides a reactive handle for further chemical modification via cross-coupling or other functionalization reactions, allowing researchers to fine-tune the compound's properties and integrate it into larger, more complex structures such as polymers or dendrimers . Primary research applications for this compound and its derivatives include its use as a key synthon in the development of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (OFETs) . Its potential as a fluorophore also makes it suitable for designing fluorescent probes and sensors . This compound is supplied as a high-purity material to ensure consistent performance in synthetic applications. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

5-prop-2-enyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C9H8N2O/c1-2-3-7-4-5-8-9(6-7)11-12-10-8/h2,4-6H,1,3H2

InChI Key

LZCNFBITEYOXLV-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC2=NON=C2C=C1

Origin of Product

United States

Synthetic Methodologies for 5 Allyl 2,1,3 Benzoxadiazole and Analogous Benzoxadiazole Derivatives

Direct Synthesis Strategies for 5-Allyl-2,1,3-benzoxadiazole

The direct introduction of an allyl group onto a pre-formed 2,1,3-benzoxadiazole ring is a key strategy for the synthesis of the title compound. This is often achieved through modern cross-coupling reactions or other allylation protocols.

Palladium-Catalyzed Cross-Coupling Approaches from Halogenated Precursors

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. In the context of this compound synthesis, this typically involves the reaction of a halogenated benzoxadiazole derivative with an allylating agent in the presence of a palladium catalyst.

A common approach would be the Suzuki-Miyaura cross-coupling reaction. This would involve the synthesis of a 5-halo-2,1,3-benzoxadiazole (e.g., 5-bromo-2,1,3-benzoxadiazole) which can then be coupled with an allylboronic acid or its ester. The general catalytic cycle for such a reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the allylboron reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst. Ligand choice is crucial for an efficient reaction, with phosphine-based ligands being commonly employed.

Another relevant palladium-catalyzed method is the Stille coupling, which would utilize an allyltin (B8295985) reagent. While effective, the toxicity of organotin compounds often makes the Suzuki-Miyaura coupling a more favorable option. Similarly, Hiyama cross-coupling using allyl siloxanes has been demonstrated for allyl acetates and could be adapted for halogenated benzoxadiazoles. organic-chemistry.org

Reaction Halogenated Precursor Allylating Agent Catalyst System (Example) Key Features
Suzuki-Miyaura Coupling5-Bromo-2,1,3-benzoxadiazole (B1272960)Allylboronic acid pinacol (B44631) esterPd(PPh₃)₄, base (e.g., K₂CO₃)Mild reaction conditions, high functional group tolerance, low toxicity of boron reagents.
Stille Coupling5-Iodo-2,1,3-benzoxadiazoleAllyltributyltinPd(PPh₃)₄Effective but involves toxic organotin reagents.
Hiyama Coupling5-Chloro-2,1,3-benzoxadiazoleAllyltrimethoxysilanePdCl₂, TBAFUtilizes less toxic organosilicon reagents. organic-chemistry.org

Exploration of Alternative Allylation Protocols

Beyond palladium-catalyzed methods, other allylation protocols can be explored. For instance, direct C-H allylation of the benzoxadiazole ring is an attractive, atom-economical approach, though it may present challenges in controlling regioselectivity. Palladium-catalyzed direct allylation of fluorinated benzothiadiazoles with allyl chlorides has been reported, suggesting a potential avenue for the analogous benzoxadiazoles.

Copper-catalyzed allylation reactions could also be considered. For example, the one-pot, three-component synthesis of 5-allyl-1,2,3-triazoles using copper(I) acetylides suggests the feasibility of copper-mediated allylation in heterocyclic systems. rsc.org

Synthetic Routes to the 2,1,3-Benzoxadiazole Core Structure

The synthesis of the 2,1,3-benzoxadiazole core is a well-established process, typically starting from substituted ortho-nitroanilines.

Cyclization Reactions involving 2-Nitroaniline (B44862) Intermediates

A primary method for constructing the 2,1,3-benzoxadiazole ring system involves the cyclization of a 2-nitroaniline derivative. One common procedure is the treatment of 2-nitroaniline with a mild oxidizing agent. For example, the reaction of 2-nitroaniline with sodium hypochlorite (B82951) in a basic medium, often with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), yields 2,1,3-benzoxadiazole-1-oxide. nih.govfrontiersin.org

A TfOH-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles provides a rapid and efficient route to 2,1-benzisoxazoles, a related class of compounds, highlighting the utility of strong acids in promoting such cyclizations. organic-chemistry.org

Reductive Transformations for Benzoxadiazole Formation

The 2,1,3-benzoxadiazole-1-oxide intermediate formed from the cyclization of 2-nitroaniline can be subsequently reduced to afford the desired 2,1,3-benzoxadiazole. A common reducing agent for this transformation is triphenylphosphine (B44618) (PPh₃) in a suitable solvent like toluene, which is refluxed to effect the deoxygenation. nih.govfrontiersin.org

Step Starting Material Reagents Intermediate/Product Yield
Cyclization 2-NitroanilineNaClO, KOH, TBAB2,1,3-Benzoxadiazole-1-oxide89% frontiersin.org
Reduction 2,1,3-Benzoxadiazole-1-oxidePPh₃, Toluene2,1,3-Benzoxadiazole75-80% nih.govfrontiersin.org

Functionalization and Derivatization of the Benzoxadiazole Scaffold

The 2,1,3-benzoxadiazole ring is amenable to a variety of functionalization reactions, allowing for the synthesis of a wide range of derivatives. Electrophilic aromatic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the benzene (B151609) portion of the molecule. For instance, bromination of 2,1,3-benzoxadiazole can be achieved to produce 4,7-dibromo-2,1,3-benzoxadiazole, a versatile building block for further derivatization through cross-coupling reactions. nih.govfrontiersin.org

More recent methods have focused on regioselective C-H functionalization. For example, iridium-catalyzed C-H borylation can provide access to versatile borylated benzothiadiazole building blocks, which can then undergo further transformations. diva-portal.orgnih.gov While demonstrated on the sulfur analogue, this methodology holds promise for the oxygen-containing benzoxadiazole system.

Derivatization can also be achieved by introducing reactive functional groups that can be further modified. For instance, the synthesis of 4-ethynylbenzoxadiazole allows for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate triazole-substituted benzoxadiazoles. nih.gov The benzoxazole (B165842) scaffold, a close relative, has been diversified using isocyanide-based multicomponent reactions, indicating another potential avenue for creating diverse benzoxadiazole derivatives.

Halogenation Procedures and Regioselectivity

The introduction of a halogen atom onto the benzoxadiazole ring is a critical step in the synthesis of this compound, as it provides a handle for subsequent cross-coupling reactions. The regioselectivity of halogenation on the 2,1,3-benzoxadiazole core is highly dependent on the reaction conditions and the directing effects of existing substituents.

Direct bromination of 2,1,3-benzoxadiazole typically yields 4,7-dibromo-2,1,3-benzoxadiazole due to the electronic nature of the heterocyclic ring. nih.gov Achieving substitution at the 5-position often requires a multi-step approach, starting from a pre-functionalized benzene derivative. For instance, the synthesis of 5-bromo-2,1,3-benzoxadiazole can be achieved starting from 4-bromo-2-nitroaniline. The cyclization of this precursor is a common strategy to form the benzoxadiazole ring with the desired substitution pattern.

The bromination of the analogous 2,1,3-benzothiadiazole (B189464) has been shown to occur sequentially at the 4- and 7-positions in hydrobromic acid at elevated temperatures. colab.ws For 5-substituted 2,1,3-benzothiadiazoles, bromination also proceeds at the 4- and 7-positions. colab.ws This highlights the challenge in direct halogenation at the 5-position and underscores the importance of using appropriately substituted precursors for the synthesis of 5-halo-2,1,3-benzoxadiazoles.

Table 1: Regioselectivity in the Bromination of 2,1,3-Benzothiadiazole

Starting MaterialReagentProduct(s)Reference
2,1,3-BenzothiadiazoleBr₂ in HBr4-Bromo- and 4,7-Dibromo-2,1,3-benzothiadiazole colab.ws
5-Methyl-2,1,3-benzothiadiazoleBr₂ in HBr4-Bromo-5-methyl- and 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole colab.ws

Metalation and Electrophilic Trapping Strategies (e.g., Mg, Zn, Mn intermediates)

With a 5-halo-2,1,3-benzoxadiazole in hand, the introduction of the allyl group can be accomplished through various metal-catalyzed cross-coupling reactions. These methods involve the formation of an organometallic reagent from either the halo-benzoxadiazole or the allyl halide, followed by a coupling reaction in the presence of a transition metal catalyst, typically palladium or nickel.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.org For the synthesis of this compound, this would entail the reaction of 5-bromo-2,1,3-benzoxadiazole with allylzinc bromide in the presence of a palladium catalyst. organic-chemistry.org The organozinc reagent can be prepared from allyl bromide and zinc metal. The reaction conditions, including the choice of palladium catalyst and ligands, are crucial for achieving high yields. nih.gov

Suzuki Coupling: The Suzuki reaction is another powerful tool for C-C bond formation, utilizing an organoboron reagent. organic-chemistry.org The coupling of 5-bromo-2,1,3-benzoxadiazole with allylboronic acid or its esters in the presence of a palladium catalyst and a base would yield the desired product. nih.govlibretexts.org The choice of base and solvent system is critical for the efficiency of the Suzuki coupling. nih.gov

Stille Coupling: The Stille reaction employs an organotin reagent, such as allyltributyltin, to couple with an organic halide. organic-chemistry.orglibretexts.org This method offers the advantage of being tolerant to a wide range of functional groups. The reaction of 5-bromo-2,1,3-benzoxadiazole with an allyltin reagent would be catalyzed by a palladium complex. harvard.edu

Grignard Reagents: Allylmagnesium bromide, a Grignard reagent, can also be used as the nucleophile in a cross-coupling reaction with 5-bromo-2,1,3-benzoxadiazole. orgsyn.orgadichemistry.comthieme-connect.dewikipedia.org These reactions are often catalyzed by nickel or palladium complexes. adichemistry.com

Table 2: Potential Cross-Coupling Reactions for the Synthesis of this compound

Coupling ReactionOrganometallic ReagentElectrophileCatalyst System (Example)
NegishiAllylzinc bromide5-Bromo-2,1,3-benzoxadiazolePd(PPh₃)₄
SuzukiAllylboronic acid5-Bromo-2,1,3-benzoxadiazolePd(dppf)Cl₂ / K₂CO₃
StilleAllyltributyltin5-Bromo-2,1,3-benzoxadiazolePd(PPh₃)₄
GrignardAllylmagnesium bromide5-Bromo-2,1,3-benzoxadiazoleNiCl₂(dppe)

Divergent Synthetic Pathways for Expanded Allyl-Containing Benzoxadiazole Architectures

The allyl group in this compound serves as a versatile functional handle for the synthesis of more complex, expanded molecular architectures. Several synthetic strategies can be employed to transform the allyl moiety into various cyclic and fused-ring systems.

Ring-Closing Metathesis (RCM): If a second olefinic group is introduced into the molecule, ring-closing metathesis can be utilized to form a new ring. For example, if the nitrogen atom of a substituent on the benzoxadiazole ring is functionalized with an allyl group, an RCM reaction could lead to the formation of a fused nitrogen-containing heterocycle. This strategy has been successfully applied to the synthesis of annellated coumarins from 8-allylcoumarins. semanticscholar.org The choice of a suitable ruthenium catalyst is critical for the success of RCM reactions. nih.gov

Diels-Alder Reaction: The allyl group can act as a dienophile in a Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring. This [4+2] cycloaddition reaction is a powerful tool for the construction of complex cyclic systems. The reactivity of the allyl group as a dienophile can be enhanced by the presence of electron-withdrawing groups on the benzoxadiazole ring.

The resulting cycloadduct can then be further modified to create a variety of fused-ring systems. For instance, subsequent aromatization or rearrangement reactions can lead to the formation of novel polycyclic aromatic compounds containing the benzoxadiazole moiety. This approach provides a pathway to synthesize complex structures such as pyridazino[4,5-f]benzofurazans. researchgate.net

Advanced Spectroscopic and Structural Characterization Studies of 5 Allyl 2,1,3 Benzoxadiazole and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers critical insights into the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 5-Allyl-2,1,3-benzoxadiazole is expected to display a combination of bands corresponding to the benzoxadiazole ring system and the allyl substituent.

The parent 2,1,3-benzoxadiazole compound exhibits characteristic vibrational bands. frontiersin.org For the 5-allyl derivative, additional peaks confirming the allyl group would be anticipated. These include C-H stretching vibrations for the vinyl group typically found around 3080 cm⁻¹ and for the CH₂ group just below 3000 cm⁻¹. A key indicator is the C=C double bond stretching vibration, which appears in the 1640-1650 cm⁻¹ region. Furthermore, out-of-plane C-H bending vibrations (wagging) for the terminal vinyl group are expected near 990 cm⁻¹ and 910 cm⁻¹.

A related compound, 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2,1,3-benzoxadiazole, shows IR absorption bands at 3138, 3122, 3071, and 3040 cm⁻¹ for C-H stretching, and at 1630 and 1564 cm⁻¹ for the aromatic system. nih.gov While the substituent is different, the data supports the expected regions for the benzoxadiazole core vibrations.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment Functional Group
~3080 C-H Stretch =C-H (Vinyl)
3100-3000 C-H Stretch Aromatic C-H
~2925 C-H Stretch -CH₂- (Allyl)
~1645 C=C Stretch Alkene
1630-1450 C=C & C=N Stretch Benzoxadiazole Ring

Raman Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule. For this compound, the spectrum would be divided into two main regions: the aromatic region for the benzoxadiazole protons and the aliphatic region for the allyl group protons.

The protons on the benzoxadiazole ring (H-4, H-6, and H-7) would appear as complex multiplets or distinct doublets and doublet of doublets in the downfield region (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns depend on the electronic effects of the oxadiazole ring and the allyl substituent.

The allyl group protons would show a characteristic pattern:

A doublet for the two protons of the -CH₂- group.

A complex multiplet for the -CH= proton.

Two distinct signals (doublet of doublets) for the two terminal vinyl protons (=CH₂), one for the proton cis and one for the proton trans to the rest of the molecule.

For comparison, the related compound 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2,1,3-benzoxadiazole shows aromatic proton signals at δ 8.19, 8.02, 8.01, and 7.88 ppm. nih.gov

Table 2: Predicted ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) (Predicted) Multiplicity Coupling Constants (J, Hz) (Predicted)
H-4 ~7.8 d ~9.0
H-6 ~7.5 dd ~9.0, 2.0
H-7 ~7.7 d ~2.0
-CH₂- ~3.5 d ~6.5
-CH= ~6.0 m -
=CH₂ (cis) ~5.1 dd ~10.0, 1.0

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number and types of carbon atoms in a molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.

Benzoxadiazole Carbons: Six signals would appear in the aromatic region (δ 110-150 ppm). The two carbons bonded to the oxygen and nitrogen atoms of the oxadiazole ring (C-3a and C-7a) would be the most downfield.

Allyl Carbons: Three signals would correspond to the allyl group. The CH₂ carbon would appear around δ 30-40 ppm, the terminal =CH₂ carbon around δ 117 ppm, and the internal -CH= carbon around δ 135 ppm.

The ¹³C NMR data for 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2,1,3-benzoxadiazole shows signals for the benzoxadiazole carbons at δ 149.6, 149.0, 131.2, 121.4, 117.3, and 111.3 ppm, providing a reference for the expected chemical shifts of the core structure. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Chemical Shift (δ, ppm) (Predicted)
C-4 ~120
C-5 ~135
C-6 ~129
C-7 ~110
C-3a / C-7a ~149
-CH₂- ~39
-CH= ~136

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: This experiment would reveal the coupling relationships between protons, confirming the connectivity within the allyl group (-CH₂-CH=CH₂) and within the aromatic ring system.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC: This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for confirming the attachment of the allyl group to the C-5 position of the benzoxadiazole ring by showing a correlation between the -CH₂- protons of the allyl group and the C-4, C-5, and C-6 carbons of the ring. nih.gov

While specific 2D NMR studies for this compound are not documented in the searched literature, their application is a standard and indispensable part of the structural characterization of such novel compounds. nih.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone technique for the confirmation of the molecular mass and the elucidation of the structural features of this compound and its derivatives. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is frequently employed to accurately determine the molecular weight, often by observing the protonated molecule [M+H]⁺. For instance, various derivatives of 2,1,3-benzoxadiazole have been characterized by ESI-HRMS, where the calculated m/z values show excellent agreement with the experimentally found values, confirming their elemental composition. frontiersin.orgnih.govnih.gov

Electron ionization (EI) mass spectrometry is particularly useful for studying fragmentation pathways. While specific fragmentation data for this compound is not extensively documented, the fragmentation patterns can be predicted based on the known behavior of related structures, such as allyloxy-aryl-tetrazoles and other heterocyclic compounds. nih.gov Upon electron impact, the molecular ion [M]⁺ of this compound would be formed. The fragmentation is likely to be initiated by cleavage of the bond beta to the benzoxadiazole ring, leading to the loss of the allyl group as a stable radical (C₃H₅•), resulting in a prominent fragment ion. Another probable fragmentation pathway involves the cleavage of the heterocyclic ring itself, a common feature in the mass spectra of benzofurazans.

A plausible fragmentation pathway for this compound under electron impact would involve:

Formation of the molecular ion: C₉H₈N₂O + e⁻ → [C₉H₈N₂O]⁺•

Loss of the allyl radical: [C₉H₈N₂O]⁺• → [C₆H₃N₂O]⁺ + C₃H₅•. This would result in a fragment corresponding to the benzoxadiazole cation.

Ring cleavage: The benzoxadiazole ring can undergo fragmentation through the loss of neutral molecules like NO, N₂O, or HCN, leading to various smaller fragment ions.

The analysis of these fragmentation patterns provides invaluable information for the structural confirmation of newly synthesized derivatives of this compound.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

ParameterValue
Chemical FormulaC₁₅H₁₁N₅O
Molecular Weight (Mr)277.29
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.7526 (4)
b (Å)9.9261 (6)
c (Å)11.7012 (8)
α (°)90.3799 (7)
β (°)99.2517 (7)
γ (°)103.2900 (7)
Volume (ų)641.14 (7)
Z2

In this particular derivative, the benzoxadiazole unit and the adjacent triazole ring are nearly coplanar, with a dihedral angle of 10.92 (7)°. nih.govnih.gov The benzyl (B1604629) group, however, is significantly twisted out of this plane. nih.govnih.gov The crystal packing is stabilized by weak intermolecular C—H···N interactions, which form a chain-like structure. nih.govnih.gov Such studies on derivatives provide insights into the potential solid-state conformation of this compound, where the orientation of the allyl group relative to the benzoxadiazole ring would be of key interest. The planarity of the benzoxadiazole ring system is a common feature in its derivatives, and the crystal packing is often governed by π-π stacking interactions and weak hydrogen bonds.

Electronic and Time-Resolved Spectroscopic Probes

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental tool for probing the electronic transitions within this compound and its derivatives. These compounds typically exhibit characteristic absorption bands in the UV-Vis region arising from π-π* transitions within the conjugated aromatic system. For a series of D-π-A-π-D (Donor-π-Acceptor-π-Donor) fluorophores containing the 2,1,3-benzoxadiazole unit, the absorption maxima are observed at around 419 nm in chloroform (B151607) solution. frontiersin.orgnih.gov These transitions are characterized by high molar absorption coefficients. frontiersin.orgnih.gov

The position of the absorption maximum can be influenced by the solvent polarity, a phenomenon known as solvatochromism. This suggests a change in the dipole moment of the molecule upon electronic excitation and points to the charge transfer nature of the transition. The table below summarizes the absorption properties of some 2,1,3-benzoxadiazole derivatives in chloroform.

Compoundλabs (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Derivative 9a419~2.7 x 10⁷
Derivative 9b419~2.7 x 10⁷
Derivative 9c419~2.7 x 10⁷
Derivative 9d419~2.7 x 10⁷

Steady-State and Time-Resolved Fluorescence Spectroscopy

Many derivatives of 2,1,3-benzoxadiazole are highly fluorescent, making fluorescence spectroscopy a powerful technique for their characterization. These compounds often exhibit strong, solvent-dependent fluorescence emission. frontiersin.orgnih.gov For the aforementioned D-π-A-π-D series, a strong bluish-green fluorescence is observed, with a significant Stokes' shift of approximately 3,779 cm⁻¹, which is indicative of an intramolecular charge transfer (ICT) state in the excited state. frontiersin.orgnih.gov

Time-resolved fluorescence spectroscopy provides insights into the dynamics of the excited state. For some 2,1,3-benzoxadiazole derivatives in chloroform, biexponential fluorescence decays are observed, suggesting the presence of both monomeric and aggregated species in solution, each with a distinct fluorescence lifetime. frontiersin.orgnih.gov The fluorescence quantum yields (ΦFL) for these compounds are often high, indicating efficient emission. frontiersin.orgnih.gov The photophysical properties are summarized in the table below.

Compoundλem (nm)Stokes' Shift (cm⁻¹)ΦFLFluorescence Lifetimes (τ) (ns)
Derivative 9a4943779~0.5Longer and shorter lifetimes observed
Derivative 9b4983779~0.5Longer and shorter lifetimes observed
Derivative 9c4963779~0.5Longer and shorter lifetimes observed
Derivative 9d4953779~0.5Longer and shorter lifetimes observed

Microwave Spectroscopy for Rotational Data and Molecular Dipole Moment Determination

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. From the analysis of the rotational spectrum, highly accurate rotational constants can be determined, which in turn provide precise information about the molecular geometry, including bond lengths and bond angles. Furthermore, the application of an external electric field (the Stark effect) allows for the determination of the molecular dipole moment.

The 2,1,3-benzoxadiazole moiety is known to possess a significant dipole moment. frontiersin.orgnih.gov The determination of the dipole moment of this compound via microwave spectroscopy would provide valuable information about the charge distribution within the molecule and how it is influenced by the allyl substituent.

Computational Chemistry and Theoretical Modeling of 5 Allyl 2,1,3 Benzoxadiazole and Its Electronic Structure

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Allyl-2,1,3-benzoxadiazole, providing a detailed picture of its electron distribution and three-dimensional shape in both its ground and excited states.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of benzoxadiazole derivatives. researchgate.netresearchgate.netdergipark.org.tr Functionals such as B3LYP and PBE0, paired with basis sets like 6-31+G(d) or def2-TZVP, are commonly employed to optimize the molecular geometry of these compounds in their ground state. nih.govresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and conformation.

For the excited state, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the geometries of benzoxadiazole fluorophores. nih.govfrontiersin.org By optimizing the geometry of the first excited state (S₁), researchers can gain insights into the structural changes that occur upon photoexcitation, which is essential for understanding the fluorescence properties of the molecule. The agreement between TD-DFT results and experimental absorption and emission data is generally consistent, though discrepancies can arise for states with significant charge-transfer character. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Benzoxadiazole Studies This table is generated based on methodologies reported for related benzoxadiazole compounds.

Method Functional Basis Set Application
DFT PBE0 6-31+G(d) Ground & Excited State Properties nih.gov
DFT B3LYP 6-311+G(d,p) Electronic Properties & Reactivity dergipark.org.tr

While DFT is highly efficient, ab initio methods, such as Hartree-Fock (HF), offer a different theoretical approach for structural and energetic predictions. tubitak.gov.tr Although computationally more intensive, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) can provide more accurate energy calculations and a better description of electron correlation effects. For oxadiazole derivatives, ab initio calculations at the HF/6-31G** level have been used to determine optimized geometries and study tautomeric equilibria, providing a foundational understanding of the system's electronic structure. tubitak.gov.tr These high-level calculations are critical for benchmarking the accuracy of DFT results and for investigating phenomena where DFT may be less reliable.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvent molecules or biological macromolecules. nih.gov For a molecule like this compound, MD simulations can reveal how intermolecular forces, like hydrogen bonds and van der Waals interactions, influence its conformation and properties in solution. The simulations track the motion of atoms over time, providing a view of the system's evolution and stability. nih.gov This is particularly relevant for understanding how the molecule interacts with different solvents, which can significantly affect its photophysical properties. polimi.it

Prediction and Analysis of Electronic Band Gaps and Optical Properties

Computational methods are invaluable for predicting the optical properties of benzoxadiazole derivatives. The electronic band gap, which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key parameter determining the molecule's absorption and emission characteristics.

DFT calculations can accurately predict HOMO-LUMO gaps. researchgate.net For a series of D-π-A-π-D fluorophores containing the 2,1,3-benzoxadiazole unit, calculated optical band gaps were found to be in the range of 2.64–2.67 eV, showing strong correlation with electrochemical band gaps of 2.48–2.70 eV. researchgate.netfrontiersin.org The distribution of these frontier orbitals is also critical; typically, the LUMO is delocalized over the electron-accepting benzoxadiazole core, while the HOMO resides on other parts of the molecule, facilitating charge transfer upon excitation. frontiersin.org

TD-DFT is used to simulate absorption and emission spectra, allowing for the prediction of maximum absorption (λ_max) and emission wavelengths. nih.govnih.gov These calculations can reproduce experimental spectra with considerable accuracy and can model the effect of different solvents on these properties, which is known as solvatochromism. researchgate.netfrontiersin.org Furthermore, computational models can be used to predict nonlinear optical (NLO) properties, such as hyperpolarizability, which are important for applications in optoelectronics. dnu.dp.ua

Table 2: Comparison of Optical and Electrochemical Band Gaps for Benzoxadiazole Derivatives Data extracted from a study on related D-π-A-π-D fluorophores. researchgate.netfrontiersin.org

Property Value Range (eV)
Optical Band Gap 2.64 – 2.67

Computational Studies on Reaction Mechanisms and Spectroscopic Signatures

Theoretical chemistry provides powerful tools for elucidating reaction mechanisms and predicting spectroscopic data. rsc.org For benzoxadiazole derivatives, docking studies can model the interaction with biological targets, such as enzymes, to understand their mechanism of action. For instance, studies on 7-nitro-2,1,3-benzoxadiazole derivatives have used docking to explain how they bind to the active site of glutathione (B108866) S-transferases. nih.gov

Furthermore, DFT calculations can predict various spectroscopic signatures. The vibrational frequencies from calculated IR spectra, when properly scaled, show good agreement with experimental results. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data, aiding in the structural characterization of the molecule. researchgate.netindexacademicdocs.org

Modeling of Intramolecular Charge Transfer (ICT) States in Benzoxadiazole Fluorophores

The 2,1,3-benzoxadiazole moiety is a well-known electron-accepting unit, and its derivatives often exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. researchgate.netfrontiersin.orgnih.gov This phenomenon is central to their use as fluorescent probes, as the ICT state is highly sensitive to the polarity of the local environment.

Computational modeling, particularly TD-DFT, is essential for characterizing these ICT states. nih.gov Calculations can reveal the redistribution of electron density from a donor part of the molecule to the benzoxadiazole acceptor in the excited state. The nature of the ICT state can be further classified as either a Planar ICT (PICT) or a Twisted ICT (TICT) state. nih.gov The transition to a TICT state, involving rotation around a single bond, can lead to fluorescence quenching, whereas molecules that maintain planarity in a PICT state are often highly fluorescent. nih.gov The significant Stokes' shift observed in many benzoxadiazole derivatives is a hallmark of this ICT process. researchgate.netfrontiersin.org

Chemical Transformations and Derivatization Strategies Involving 5 Allyl 2,1,3 Benzoxadiazole

Reactions of the Allyl Moiety

The allyl group in 5-Allyl-2,1,3-benzoxadiazole is a key site for synthetic modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.

Catalytic Transformations of the Alkene Functionality (e.g., Hydrogenation, Oxidation)

The double bond of the allyl substituent is amenable to a range of catalytic transformations, most notably hydrogenation and oxidation.

Hydrogenation: The selective hydrogenation of the allyl group's carbon-carbon double bond can be achieved using various catalytic systems. For instance, ruthenium nanoparticles have been effectively used for the selective hydrogenation of the heterocyclic ring in benzofurans, a related oxygen-containing heterocyclic system. This suggests that similar catalytic systems could be employed to selectively reduce the allyl double bond of this compound to the corresponding propyl-substituted derivative, 5-Propyl-2,1,3-benzoxadiazole, while preserving the integrity of the benzoxadiazole ring.

Oxidation: The oxidation of the allyl group can lead to a variety of valuable functionalized products, including aldehydes, ketones, and epoxides. Palladium-catalyzed oxidation reactions, such as the Wacker-Tsuji oxidation, provide a method for converting terminal olefins into methyl ketones. In the context of this compound, this would yield a ketone derivative. Furthermore, palladium-catalyzed oxygenation of allyl arenes can produce (E)-alkenyl aldehydes. The selective oxidation of benzylic and allylic alcohols to aldehydes or carboxylic acids is also a well-established transformation. These methods highlight the potential for converting the allyl group into various oxygenated functionalities.

Table 1: Potential Catalytic Transformations of the Alkene Functionality of this compound
TransformationPotential Reagents and CatalystsExpected Product
HydrogenationH₂, Ru nanoparticles5-Propyl-2,1,3-benzoxadiazole
Oxidation to Ketone (Wacker-Tsuji)PdCl₂, O₂1-(2,1,3-Benzoxadiazol-5-yl)propan-2-one
Oxidation to AldehydePd(OAc)₂, O₂(E)-3-(2,1,3-Benzoxadiazol-5-yl)acrylaldehyde

Palladium-Mediated Reactions (e.g., Allyl Group Cleavage, Cross-Coupling at Allylic Position)

Palladium catalysis offers a powerful toolkit for the functionalization of allylic systems. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a cornerstone of this chemistry. This reaction involves the formation of a π-allylpalladium complex, which can then be attacked by a variety of nucleophiles. For this compound, this would first require the introduction of a leaving group at the allylic position. Subsequent reaction with a nucleophile in the presence of a palladium catalyst would lead to substitution at the allylic position. The regioselectivity of the nucleophilic attack can be influenced by the nature of the ligands on the palladium catalyst and the steric and electronic properties of the nucleophile.

Palladium-catalyzed reactions can also be employed for the cleavage of allyl groups, which are often used as protecting groups for alcohols and carboxylic acids. This deprotection strategy typically involves a palladium(0) catalyst and an allyl cation scavenger. While the allyl group in this compound is directly attached to the aromatic ring, similar palladium-catalyzed transformations could potentially be adapted for C-C bond cleavage or isomerization under specific conditions.

Furthermore, palladium-catalyzed cross-coupling reactions can be envisioned at the allylic position, provided a suitable leaving group is present. These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds, further expanding the synthetic utility of this scaffold.

Table 2: Examples of Palladium-Mediated Reactions Applicable to Allylic Systems
Reaction TypeKey FeaturesPotential Application for this compound derivatives
Tsuji-Trost Allylic SubstitutionFormation of a π-allylpalladium complex followed by nucleophilic attack.Introduction of various nucleophiles at the allylic position (after installing a leaving group).
Allyl Group CleavagePd(0)-catalyzed removal of allyl protecting groups.Potential for C-C bond cleavage or isomerization.
Allylic Cross-CouplingFormation of C-C or C-heteroatom bonds at the allylic position.Derivatization at the allylic carbon.

Pericyclic Reactions and Cycloadditions

The alkene functionality of the allyl group can participate in pericyclic reactions, most notably cycloadditions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. Given the electron-deficient nature of the benzoxadiazole ring, the allyl group may act as a dienophile in reactions with electron-rich dienes. Conversely, if the allyl group is part of a larger conjugated system, it could potentially act as a diene. Heterocyclic azadienes are known to undergo inverse electron demand Diels-Alder reactions.

1,3-Dipolar cycloadditions, such as the reaction with nitrile oxides, offer a route to five-membered heterocyclic rings. The reaction of an allyl ketone with a nitrile oxide, for example, can yield a 3,5-disubstituted isoxazoline. By analogy, this compound could react with various 1,3-dipoles to generate a range of heterocyclic adducts. The regioselectivity of these cycloadditions is governed by both steric and electronic factors.

Reactivity of the 2,1,3-Benzoxadiazole Core

The 2,1,3-benzoxadiazole ring is characterized by its electron-deficient nature, which dictates its reactivity, particularly towards nucleophiles and electrochemical reduction.

Nucleophilic Substitution Reactions on Substituted Benzoxadiazoles

The electron-withdrawing character of the benzoxadiazole ring system facilitates nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is substituted with good leaving groups such as halogens. For instance, halogenated benzofurazans (benzoxadiazoles) readily undergo substitution with various nucleophiles. The reactivity is enhanced by the presence of additional electron-withdrawing groups on the ring.

In the case of a halogen-substituted precursor to this compound, such as 5-allyl-4-chloro-2,1,3-benzoxadiazole, the chloro substituent would be susceptible to displacement by a range of nucleophiles, including amines, alkoxides, and thiolates. This provides a versatile method for introducing a wide array of functional groups onto the benzoxadiazole core, adjacent to the allyl substituent. The synthesis of 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles via Buchwald-Hartwig cross-coupling demonstrates the utility of amination reactions on related heterocyclic systems.

Table 3: Representative Nucleophilic Substitution Reactions on Benzoxadiazole Derivatives
SubstrateNucleophileProduct
4-Halo-2,1,3-benzoxadiazoleAmines4-Amino-2,1,3-benzoxadiazole
4-Halo-7-nitro-2,1,3-benzoxadiazoleThiolates4-Thioether-7-nitro-2,1,3-benzoxadiazole
4-Chloro-2,1,3-benzoxadiazoleAlkoxides4-Alkoxy-2,1,3-benzoxadiazole

Electrochemical Transformations and Redox Behavior

The electron-deficient nature of the 2,1,3-benzoxadiazole ring makes it susceptible to electrochemical reduction. Cyclic voltammetry studies of benzoxadiazole derivatives typically show one or more reversible or quasi-reversible reduction peaks, corresponding to the formation of radical anions and dianions. The reduction potentials are influenced by the nature and position of substituents on the benzene (B151609) ring. Electron-donating groups tend to make the reduction more difficult (more negative potential), while electron-withdrawing groups facilitate reduction (less negative potential).

The electrochemical behavior of 2,1,3-benzothiadiazole (B189464), a closely related heterocycle, has been studied in the context of CO₂ capture and reduction, highlighting the ability of the reduced species to interact with electrophiles. The electrochemical synthesis of substituted 2,1-benzisoxazoles via the cathodic reduction of nitroarenes further demonstrates the utility of electrochemical methods in the synthesis of related heterocyclic systems. These findings suggest that this compound would exhibit interesting redox properties, with the potential for the reduced forms to undergo further chemical reactions.

Table 4: General Redox Behavior of 2,1,3-Benzoxadiazole Derivatives
Electrochemical ProcessDescriptionInfluencing Factors
ReductionFormation of a radical anion (BOX⁻) and subsequently a dianion (BOX²⁻).Substituents on the benzene ring; solvent.
OxidationGenerally occurs at higher potentials and can be irreversible.Presence of electron-donating groups.

Ring-Opening and Rearrangement Pathways

While the 2,1,3-benzoxadiazole (benzofurazan) ring is generally stable, it can undergo ring-opening under specific conditions, particularly when activated by electron-withdrawing groups and subjected to nucleophilic attack. rsc.orgrsc.org The presence of the allyl group at the 5-position can influence the electronic properties of the benzene ring, though its direct impact on the stability of the heterocyclic ring is not extensively documented.

Nucleophilic Ring-Opening:

The benzoxadiazole ring system is susceptible to nucleophilic attack, which can lead to the cleavage of the heterocyclic ring. Studies on substituted benzofurazans and their N-oxides have shown that strong nucleophiles can attack the carbon or nitrogen atoms of the heterocyclic ring, resulting in ring-opened products. rsc.orgrsc.org For instance, secondary amines have been shown to attack the heterocyclic nitrogen atom in benzofurazan (B1196253) N-oxides substituted with strong electron-withdrawing groups, leading to the formation of arylhydrazines. rsc.org Similarly, sodium azide (B81097) can react with benzofurazan N-oxide bis-sulphones to yield tetrazolo[1,5-a]azepines, which involves an attack at a bridgehead carbon. rsc.org While these examples are on highly activated systems, they suggest that under appropriate conditions, the benzoxadiazole ring in this compound could potentially be opened by potent nucleophiles.

Potential Rearrangement Pathways:

Transformation Reagents/Conditions Potential Products Analogous System
Nucleophilic Ring-OpeningStrong nucleophiles (e.g., secondary amines, sodium azide) on activated benzoxadiazolesRing-opened structures (e.g., substituted o-phenylenediamines, arylhydrazines)4,7-disubstituted benzofurazans and their N-oxides rsc.org
Thermal/Photochemical RearrangementHeat or UV irradiationIsomeric structures resulting from substituent migration2-arylamino-1-(4-tert-butylphenoxy)-9,10-anthraquinones researchgate.net

Integration into Polymeric and Oligomeric Structures via Functionalization

The presence of the allyl group on the this compound scaffold provides a versatile handle for polymerization, allowing for its incorporation into polymeric and oligomeric backbones. This integration can impart the unique photophysical and electronic properties of the benzoxadiazole moiety to the resulting macromolecule.

Free Radical Polymerization:

The allyl group can participate in free radical polymerization, although it is generally less reactive than vinyl monomers. researchgate.netacs.orgacs.org The polymerization of allyl-functionalized aromatic compounds can be initiated by standard radical initiators. The resulting polymers would feature the benzoxadiazole unit as a pendant group along the polymer chain. The properties of such polymers, including their thermal stability and solubility, would be influenced by the polymer backbone and the presence of the benzoxadiazole moiety. researchgate.net

Metathesis Polymerization:

Olefin metathesis offers another powerful strategy for the polymerization of allyl-containing monomers. researchgate.netnih.govresearchgate.netacs.orguwindsor.ca Ring-opening metathesis polymerization (ROMP) of cyclic olefins bearing allyl substituents has been successfully employed to create polymers with controlled microstructures. researchgate.net While this compound is not a cyclic olefin, acyclic diene metathesis (ADMET) could potentially be used to form oligomers or polymers if a di-allyl functionalized benzoxadiazole derivative were synthesized. researchgate.net Alternatively, cross-metathesis with other olefins could be employed to create functionalized oligomers. nih.gov

Polymerization Method Initiator/Catalyst Potential Polymer Architecture Key Features
Free Radical PolymerizationRadical initiators (e.g., AIBN, BPO)Linear or branched polymers with pendant benzoxadiazole unitsPotential for chain transfer reactions affecting molecular weight researchgate.net
Acyclic Diene Metathesis (ADMET)Grubbs or Schrock catalystsLinear polymers with benzoxadiazole units in the backbone (from a di-allyl monomer)Requires a di-functional monomer for polymerization researchgate.net
Ring-Opening Metathesis Polymerization (ROMP)Grubbs or Schrock catalystsCopolymers if co-polymerized with a cyclic olefinHighly controlled polymer microstructures possible researchgate.net

Click Chemistry Applications Utilizing Allyl-Derived Functionalities (e.g., CuAAC after terminal alkyne formation)

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and versatile method for molecular assembly. bioclone.netresearchgate.netnih.govnih.govwikipedia.org The allyl group of this compound can be readily transformed into a terminal alkyne, a key functional group for CuAAC reactions.

Formation of a Terminal Alkyne:

The conversion of a terminal alkene, such as the allyl group, to a terminal alkyne is a well-established synthetic transformation. acs.orgmasterorganicchemistry.com A common two-step procedure involves the halogenation of the double bond to form a vicinal dihalide, followed by a double dehydrohalogenation using a strong base. masterorganicchemistry.com More recent methods allow for the direct conversion of terminal alkenes to terminal alkynes in a one-pot process. acs.org This transformation would yield 5-(Prop-2-yn-1-yl)-2,1,3-benzoxadiazole, a precursor for click chemistry applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

With the terminal alkyne in hand, the 2,1,3-benzoxadiazole moiety can be readily conjugated to a wide variety of molecules bearing an azide functional group through the CuAAC reaction. bioclone.netresearchgate.netnih.govnih.govwikipedia.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. The resulting product is a stable 1,2,3-triazole linkage connecting the benzoxadiazole unit to the desired molecule. This strategy allows for the modular synthesis of complex molecules incorporating the benzoxadiazole core for applications in materials science, medicinal chemistry, and chemical biology.

Reaction Step Reagents/Conditions Intermediate/Product Significance
Alkyne Formation 1. Halogenation (e.g., Br₂) 2. Double dehydrohalogenation (e.g., NaNH₂) masterorganicchemistry.com5-(Prop-2-yn-1-yl)-2,1,3-benzoxadiazoleCreates the necessary functional group for click chemistry.
CuAAC Reaction Azide-containing molecule, Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate) nih.gov1,2,3-Triazole-linked 2,1,3-benzoxadiazole conjugateEnables efficient and modular conjugation to a wide range of substrates.

Advanced Applications and Research Frontiers in Materials Science

Development of Fluorescent Probes and Luminescent Materials

The 2,1,3-benzoxadiazole moiety is a powerful fluorophore used in the design of novel luminescent materials. Its derivatives are known to be intensely fluorescent when incorporated into extended conjugated systems. This has led to their application in creating materials for sensors and other light-emitting technologies. A zirconium-based metal-organic framework decorated with 2,1,3-benzoxadiazole, for instance, exhibited a high photoluminescence quantum yield of 35% and was developed as a highly sensitive sensor for ammonia (B1221849) and aliphatic amines in water.

A primary strategy for tuning the photophysical properties of benzoxadiazole derivatives is the creation of molecules with a donor-π-acceptor-π-donor (D-π-A-π-D) architecture. In this design, the electron-deficient 2,1,3-benzoxadiazole ring serves as the core acceptor (A), while electron-donating groups (D) are attached via a π-conjugated bridge. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for controlling the material's absorption and emission characteristics.

By systematically modifying the electron-donating groups or extending the π-conjugated system, researchers can precisely control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This allows for the fine-tuning of the material's band gap and, consequently, the color of its fluorescence. For example, fluorophores based on this principle have been synthesized to exhibit strong emission in the bluish-green region of the spectrum, with absorption maxima around 419 nm.

Derivatives of 2,1,3-benzoxadiazole often exhibit solvatochromism, a phenomenon where their fluorescence emission color changes with the polarity of the solvent. This behavior is a direct consequence of the intramolecular charge transfer (ICT) state. In non-polar solvents, the emission spectrum may be structured and appear at shorter wavelengths (a hypsochromic or blue shift). As the solvent polarity increases, the excited ICT state is stabilized, leading to a redshift (bathochromic shift) in the fluorescence emission to longer wavelengths.

A solvatochromic study on a specific D-π-A-π-D type benzoxadiazole derivative demonstrated this effect clearly. The fluorescence emission maximum shifted from 477 nm in the non-polar solvent heptane (B126788) to 507 nm in the more polar solvent N,N-dimethylformamide (DMF).

Aggregation studies have also revealed interesting photophysical behavior. In certain solvents, these compounds can exist as both monomers and aggregates. These different forms can have distinct fluorescence lifetimes; for example, in a chloroform (B151607) solution, monomeric species were associated with a longer fluorescence lifetime, while aggregated molecules were linked to a shorter lifetime. This aggregation can be influenced by factors like solvent composition and concentration.

Table 1: Solvent-Dependent Photophysical Properties of a 2,1,3-Benzoxadiazole Derivative Data adapted from a study on a representative D-π-A-π-D benzoxadiazole fluorophore.

Solvent Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (cm⁻¹)
Heptane 416 477 3381
Toluene 425 490 3382
Chloroform 419 496 4141
Tetrahydrofuran (THF) 416 497 4363
Acetone 413 504 4791
N,N-Dimethylformamide (DMF) 418 507 4616

Components in Organic Electronic Devices

The electron-accepting properties of the 2,1,3-benzoxadiazole unit make it a highly valuable component in the construction of semiconductor materials for organic electronic devices. Its incorporation into conjugated polymers allows for the manipulation of electronic energy levels to facilitate efficient charge transport and light emission.

In the field of organic photovoltaics (OPVs), or organic solar cells, the donor-acceptor (D-A) polymer architecture is a cornerstone of high-performance active layer materials. The 2,1,3-benzoxadiazole moiety is frequently employed as the electron-acceptor unit in these polymers. By pairing it with various electron-donating units through methods like Stille polycondensation, researchers can create polymers with low band gaps that are capable of absorbing a broad range of the solar spectrum.

The performance of these polymers in solar cells is evaluated by their power conversion efficiency (PCE). Research on a series of six novel conjugated polymers based on 2,1,3-benzoxadiazole derivatives yielded devices with significant PCEs. The optimization of the polymer structure, including the choice of donor group and the nature of the alkyl side chains, directly impacts device performance.

Table 2: Performance of Organic Photovoltaic Devices Based on Different 2,1,3-Benzoxadiazole Polymers Data from a study where different benzoxadiazole-based polymers (P1-P5) were used as the donor material in a conventional device structure.

Polymer ID Optical Band Gap (eV) Power Conversion Efficiency (PCE)
P1 1.81 10.33%
P2 1.76 6.43%

The same electronic properties that make benzoxadiazole derivatives suitable for solar cells also enable their use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). In these applications, the electron-deficient nature of the ring facilitates electron injection and transport, which are critical for device operation.

In OFETs, polymers containing benzoxadiazole or related structures like benzothiadiazole have been shown to act as n-type or ambipolar semiconductors, meaning they can transport electrons or both electrons and holes, respectively. This has led to the development of ambipolar, light-emitting transistors with significant electron mobilities. For OLEDs, the tunable fluorescence of benzoxadiazole derivatives allows them to function as efficient emitters, with the color of the emitted light being controlled by the molecular design.

Utilization as Analytical Reagents and Chiral Derivatizing Agents in Separation Science

Beyond materials science, benzoxadiazole derivatives serve as important tools in analytical chemistry. Their strong fluorescence makes them useful as labeling reagents for the analysis of compounds like amino acids. A particularly significant application is in the field of separation science as chiral derivatizing agents.

The separation of enantiomers (chiral molecules that are mirror images of each other) is a critical challenge in pharmaceutical and biological analysis. One effective method is "indirect separation," where the mixture of enantiomers (a racemate) is reacted with a single, pure enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC). Fluorescent benzoxadiazole derivatives have been successfully used for this purpose, acting as the chiral reagent that enables the separation and subsequent detection of the separated molecules.

Exploiting π-Conjugated Systems for Enhanced Optoelectronic Performance

The integration of the 5-allyl-2,1,3-benzoxadiazole moiety into π-conjugated systems is a strategic approach to developing advanced materials for optoelectronic applications. The 2,1,3-benzoxadiazole (BOX) core is an electron-accepting unit that, when coupled with electron-donating groups, can form donor-acceptor (D-A) architectures. nih.govfrontiersin.org This molecular design is fundamental to tuning the optoelectronic properties of organic materials, as it can lead to the formation of intramolecular charge transfer (ICT) states, which are crucial for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.govpolyu.edu.hk

The construction of D-A structures allows for the precise regulation of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. polyu.edu.hk This, in turn, influences the band gap and the light absorption and emission characteristics of the material. polyu.edu.hk The 2,1,3-benzoxadiazole unit, with its flat, bicyclic conjugated structure, serves as an effective building block for extending π-conjugation, which is essential for efficient charge transport and desirable photophysical behaviors. nih.gov While its sulfur-containing analogue, 2,1,3-benzothiadiazole (B189464) (BTD), has been more extensively studied, the 2,1,3-benzoxadiazole heterocycle offers a distinct electronic profile that can be exploited in materials science. nih.govmdpi.com

Research on fluorophores containing the 2,1,3-benzoxadiazole unit has demonstrated their potential for strong fluorescence emission. nih.gov For instance, D-π-A-π-D systems incorporating this heterocycle have shown absorption maxima in the visible region and significant Stokes shifts, which are indicative of an ICT state. nih.gov These properties are highly desirable for applications in OLEDs and fluorescent probes. The electrochemical properties of these systems reveal that the band gaps can be correlated with their optical properties, providing a pathway for predictable design of new materials. nih.govresearchgate.net

While specific research on this compound is limited, the data from related derivatives provide insight into the expected performance of materials incorporating this compound. The following table summarizes the photophysical and electrochemical properties of representative D-π-A-π-D fluorophores based on a 2,1,3-benzoxadiazole acceptor core.

Table 1: Optoelectronic Properties of Analogous 2,1,3-Benzoxadiazole-Based Fluorophores (Note: Data presented is for analogous compounds to provide context for the potential performance of materials based on this compound.)

Compound ID Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (cm-1) Optical Band Gap (Egopt, eV) Electrochemical Band Gap (EgEC, eV)
9a 419 494 3779 2.67 2.70
9b 419 498 3959 2.66 2.60
9c 419 496 3869 2.67 2.48
9d 419 498 3959 2.66 2.58

Data sourced from a study on D-π-A-π-D fluorophores containing a 2,1,3-benzoxadiazole unit. nih.govresearchgate.net

The exploitation of π-conjugated systems built around the this compound core holds promise for the development of next-generation optoelectronic materials. The combination of the electron-accepting nature of the benzoxadiazole ring with the processing and functionalization advantages conferred by the allyl group provides a versatile platform for molecular engineering in materials science.

Q & A

Q. What are the standard synthetic routes for preparing 5-Allyl-2,1,3-benzoxadiazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves functionalization of the benzoxadiazole core. Key steps include:
  • Nitration : Introduce substituents using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
  • Alkylation : Allyl groups are introduced via nucleophilic substitution (e.g., allyl bromide) in polar solvents (ethanol/methanol) with a base (K₂CO₃ or NaOH) to deprotonate reactive sites .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
    Optimization: Monitor reactions via TLC (chloroform:methanol, 7:3) ; scale-up using continuous flow reactors improves yield .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR (400–500 MHz in CDCl₃/DMSO-d₆) identifies allyl protons (δ 5.0–6.0 ppm) and benzoxadiazole ring signals .
  • HPLC : Reverse-phase HPLC with fluorescent detectors (e.g., DBD-F derivatives) enhances sensitivity for trace analysis .
  • X-ray Crystallography : Resolves crystal packing and confirms substituent orientation .

Q. How is this compound utilized as a building block in organic synthesis?

  • Methodological Answer : The allyl group enables:
  • Cycloadditions : Click chemistry (e.g., Huisgen reaction) to form triazoles .
  • Bioconjugation : Fluorescent labeling of biomolecules (e.g., thiols) via Michael addition .
    Note: Optimize pH (7–9) and temperature (25–40°C) to prevent side reactions .

Advanced Research Questions

Q. How can conflicting structural data (e.g., NMR vs. X-ray) for benzoxadiazole derivatives be resolved?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯N hydrogen bonds) to validate crystallographic data .
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to identify discrepancies .
  • Multi-Technique Cross-Validation : Combine mass spectrometry (HRMS) and IR to confirm functional groups .

Q. What strategies enhance the fluorescence quantum yield of benzoxadiazole-based probes?

  • Methodological Answer :
  • Substituent Engineering : Electron-donating groups (e.g., –OCH₃) at the 4-position red-shift emission and improve Stokes shift .
  • Solvent Optimization : Use low-polarity solvents (e.g., acetonitrile) to reduce quenching .
  • Derivatization : Attach fluorogenic tags (e.g., DBD-pyNCS) via azide-alkyne cycloaddition .

Q. How do non-covalent interactions influence the polymorphic stability of this compound?

  • Methodological Answer :
  • π-Hole Interactions : Nitro or carbonyl groups stabilize polymorphs via dipole alignment .
  • Energy Frameworks : Visualize dominant interaction energies (e.g., dispersion vs. electrostatic) using CrystalExplorer .
  • Thermal Analysis : DSC/TGA identifies metastable forms by melting point deviations (>5°C) .

Q. What in vitro assays are suitable for evaluating the bioactivity of benzoxadiazole derivatives?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution (MIC values) against E. coli or C. albicans .
  • Anticancer Screening : MTT assay (IC₅₀) in HeLa or MCF-7 cells; include cisplatin as a positive control .
  • Enzyme Inhibition : Fluorescence quenching assays for kinase or protease targets .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (Gaussian 09) to identify electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., ethanol vs. DMF) .
  • Docking Studies : Predict binding affinities for drug-target interactions (AutoDock Vina) .

Q. What are the challenges in developing enantioselective synthetic routes for benzoxadiazole derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Use BINAP-metal complexes (e.g., Ru) for asymmetric allylation .
  • HPLC Chiral Columns : Separate enantiomers with cellulose-based phases (e.g., Chiralpak IA) .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental and simulated spectra .

Q. How can solvent-free synthesis improve the sustainability of benzoxadiazole derivatization?

  • Methodological Answer :
  • Mechanochemical Grinding : React solid aldehydes with benzoxadiazole cores in ball mills (e.g., 30 Hz, 1 h) .
  • Microwave Assistance : Reduce reaction times (10–20 min) and energy use (300 W, 100°C) .
  • Green Metrics : Calculate E-factors (waste/product ratio) to compare with traditional methods .

Notes

  • Methodology : Emphasized interdisciplinary approaches (e.g., combining crystallography with DFT).
  • Data Contradictions : Addressed via multi-technique validation and computational modeling.

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